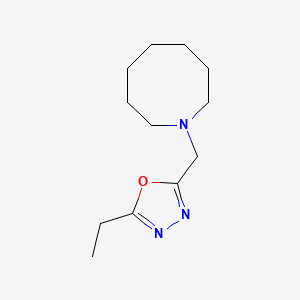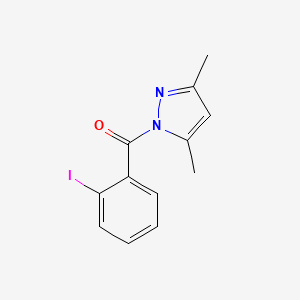![molecular formula C11H17N3OS B7544272 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one, also known as Thiothinone, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Thiothinone has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its antipsychotic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the glutamatergic system, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been extensively studied, and its biological activities are well characterized. However, 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has some limitations as a research tool. It has been found to exhibit some toxicity in animal studies, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. One area of interest is the development of new drugs based on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biological activities, and its structure can be modified to improve its pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. Further studies are needed to fully understand how 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one exerts its biological effects. Finally, studies are needed to investigate the potential applications of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(1,3-thiazol-2-yl)piperazine with butanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one as the final product. The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-3-10(15)13-5-7-14(8-6-13)11-12-4-9-16-11/h4,9H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFDMDODRYTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
